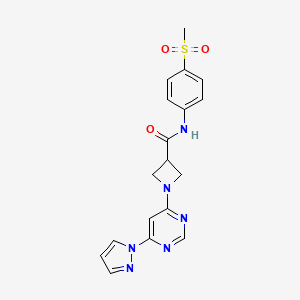

![molecular formula C20H24FN3O3 B2546082 3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether CAS No. 477871-07-1](/img/structure/B2546082.png)

3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

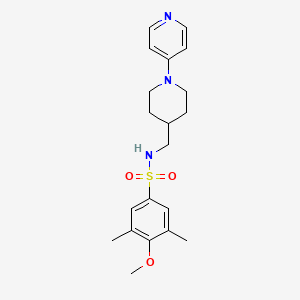

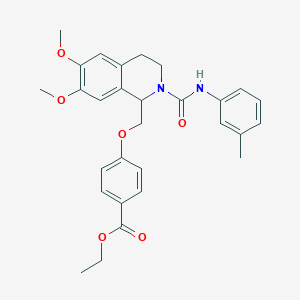

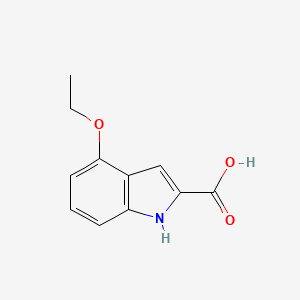

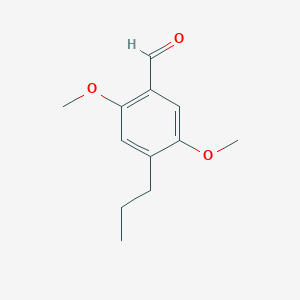

The synthesis of compounds related to 3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether involves complex organic chemistry techniques. In one study, a compound with potential to image dopamine D4 receptors was synthesized using electrophilic fluorination. The precursor for this synthesis was prepared through a four-step process, culminating in the introduction of a trimethylstannyl leaving group via palladium catalysis. This method highlights the intricate steps and careful control of reaction conditions required to synthesize such fluorinated compounds .

Molecular Structure Analysis

The molecular structure of a related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, was determined using X-ray crystallography. The crystal structure was found to be monoclinic with specific lattice parameters. Such detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds, as well as their potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of specific bonds and functional groups. For instance, the introduction of a trimethylstannyl group using palladium catalysis is a key step in the synthesis of the fluorinated compound. This step is indicative of the types of chemical reactions required to achieve the desired molecular structures in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystallographic study revealed several intermolecular interactions, such as C–H···O hydrogen bonding and C(aryl)–H···π interactions, which stabilize the crystal lattice. These interactions can affect the compound's solubility, stability, and reactivity. Additionally, thermal stability was assessed using TG–DTA and DSC, providing insight into the compound's behavior under various temperature conditions .

Scientific Research Applications

Radiotracer Development

- Synthesis for Dopamine Uptake System : 3-Fluoropropyl derivatives like [18F]GBR13119 have been synthesized for use as radiotracers in studying the presynaptic dopamine uptake system. These compounds are prepared in high specific activity and purity, showing potential as tools in neuroimaging and the study of neurological disorders (Kilbourn & Haka, 1988).

Neuropharmacology

- Dopamine Transporter Exploration : Compounds like LBT-999, containing fluorinated phenyl piperazine structures, have been characterized for their high affinity and selectivity towards the dopamine transporter (DAT), suggesting their potential in exploring neurological functions and disorders (Chalon et al., 2006).

- Central Nervous System Agents : The 3-phenyl-2-piperazinyl-5H-1-benzazepines, which include fluorinated phenyl piperazine derivatives, have shown potential as neuroleptic agents due to their neuroleptic-like activity, comparable to certain antipsychotic drugs (Hino et al., 1988).

Chemical Synthesis and Analysis

- Flunarizine Synthesis : Flunarizine, a drug with vasodilating and antihistamine activities, can be synthesized using fluorophenyl piperazine derivatives. This synthesis process involves amination and isomer separation techniques (Shakhmaev et al., 2016).

- Analytical Methods : Fluorophenyl piperazine derivatives have been analyzed in the presence of degradation products using techniques like micellar liquid chromatography (MLC), demonstrating their utility in pharmaceutical analysis (El-Sherbiny et al., 2005).

Miscellaneous Applications

- Fluorinated Ligands for Sigma Receptors : Ether analogs of fluorophenyl piperazine compounds have been studied for their binding affinity to sigma receptors, indicating potential applications in the development of polyfunctional ligands for various pharmacological actions (Xu et al., 2015).

- Polyamide Synthesis : Fluorophenyl piperazines have been utilized in the synthesis of novel aromatic polyamides with ether and fluorenylidene groups, showing promise in materials science for the development of flexible, high-temperature resistant polymers (Hsiao et al., 1999).

Safety and Hazards

properties

IUPAC Name |

1-[[4-(3-fluoropropoxy)phenyl]methyl]-4-(4-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3/c21-10-1-15-27-20-8-2-17(3-9-20)16-22-11-13-23(14-12-22)18-4-6-19(7-5-18)24(25)26/h2-9H,1,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKMVNBKHOKYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)